molecular formula C13H20O4Si B13960192 Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate CAS No. 55590-93-7

Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate

Cat. No.: B13960192
CAS No.: 55590-93-7
M. Wt: 268.38 g/mol
InChI Key: KTTNPBMTTVHVOD-UHFFFAOYSA-N
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Description

Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate is an organic compound with the molecular formula C13H20O4Si. It is characterized by the presence of a trimethylsilyl group, which is known for its chemical inertness and large molecular volume . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate typically involves the reaction of 3-methoxyphenylacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its ability to modify pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other functional groups. The compound can also participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3,4-dimethoxyphenyl)[(trimethylsilyl)oxy]acetate
  • Methyl (3-methylphenyl)[(trimethylsilyl)oxy]acetate
  • Methyl (3-ethoxyphenyl)[(trimethylsilyl)oxy]acetate

Uniqueness

Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate is unique due to the presence of the methoxy group, which can undergo various chemical transformations. This makes it a versatile compound in organic synthesis and research applications .

Properties

CAS No.

55590-93-7

Molecular Formula

C13H20O4Si

Molecular Weight

268.38 g/mol

IUPAC Name

methyl 2-(3-methoxyphenyl)-2-trimethylsilyloxyacetate

InChI

InChI=1S/C13H20O4Si/c1-15-11-8-6-7-10(9-11)12(13(14)16-2)17-18(3,4)5/h6-9,12H,1-5H3

InChI Key

KTTNPBMTTVHVOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

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